N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-1-10(2-4-11)15(6-7-15)9-17-13(20)14(21)18-12-5-8-22-19-12/h1-5,8H,6-7,9H2,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJJKWNQHFOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a 4-fluorophenyl moiety, and an isoxazole ring linked through an oxalamide bridge. Its molecular formula is with a molecular weight of approximately 358.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1049444-44-1 |
Research indicates that this compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been shown to interact with various protein targets, influencing cellular signaling and metabolic processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on the physiological context.
Antitumor Activity
Several studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones compared to control groups.
Case Studies and Research Findings
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, spectroscopic properties, and substituent effects.
Structural and Functional Group Comparisons
Key Observations :
- Amide vs. Carbaldehyde Backbone : The target oxalamide contains two carbonyl groups, enabling stronger hydrogen bonding compared to the single carbonyl in acetamide (6m) or the aldehyde in the pyrazole derivative .
- Heterocyclic Rings : The isoxazole (target) and triazole (6m) both participate in π-π interactions, but the triazole in 6m may offer additional hydrogen-bonding sites due to its three nitrogen atoms . The pyrazole in lacks oxygen but includes a sulfanyl group, which could enhance metal-binding capacity .
- Substituent Effects : Fluorine (target) and chlorine (6m, ) influence electronic properties and lipophilicity. The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the naphthalenyloxy group in 6m .
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
